O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803590-34-2
VCID: VC2875603
InChI: InChI=1S/C7H10N2O.2ClH/c1-6-3-2-4-7(9-6)5-10-8;;/h2-4H,5,8H2,1H3;2*1H
SMILES: CC1=NC(=CC=C1)CON.Cl.Cl
Molecular Formula: C7H12Cl2N2O
Molecular Weight: 211.09 g/mol

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride

CAS No.: 1803590-34-2

Cat. No.: VC2875603

Molecular Formula: C7H12Cl2N2O

Molecular Weight: 211.09 g/mol

* For research use only. Not for human or veterinary use.

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride - 1803590-34-2

Specification

CAS No. 1803590-34-2
Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
IUPAC Name O-[(6-methylpyridin-2-yl)methyl]hydroxylamine;dihydrochloride
Standard InChI InChI=1S/C7H10N2O.2ClH/c1-6-3-2-4-7(9-6)5-10-8;;/h2-4H,5,8H2,1H3;2*1H
Standard InChI Key TVVGLKPNEYTRSZ-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)CON.Cl.Cl
Canonical SMILES CC1=NC(=CC=C1)CON.Cl.Cl

Introduction

ParameterValue
CAS Number1803590-34-2
Molecular FormulaC7H12Cl2N2O
Molecular Weight211.09 g/mol
IUPAC NameO-[(6-methylpyridin-2-yl)methyl]hydroxylamine;dihydrochloride
Standard InChIInChI=1S/C7H10N2O.2ClH/c1-6-3-2-4-7(9-6)5-10-8;;/h2-4H,5,8H2,1H3;2*1H
Standard InChIKeyTVVGLKPNEYTRSZ-UHFFFAOYSA-N
SMILES NotationCC1=NC(=CC=C1)CON.Cl.Cl
Parent CompoundO-[(6-methylpyridin-2-yl)methyl]hydroxylamine (CID 69907528)

Structural Characteristics

Molecular Structure

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride consists of several key structural components that define its chemical behavior . The primary structure includes:

  • A pyridine ring with a methyl substituent at the 6-position, contributing aromatic properties and potential for π-stacking interactions

  • A methylene (-CH2-) bridge at the 2-position of the pyridine ring that connects to the hydroxylamine group

  • A hydroxylamine (-ONH2) functional group, which provides unique reactivity compared to simple amines or alcohols

  • Two hydrochloride moieties that form the salt, enhancing water solubility and stability

The nitrogen atom in the pyridine ring contributes to the compound's basicity, while the hydroxylamine group introduces additional reactivity patterns important for potential applications in organic synthesis and biological systems . The molecular structure allows for various intermolecular interactions, including hydrogen bonding through the hydroxylamine group and the nitrogen of the pyridine ring .

Structural Comparison with Related Compounds

Structurally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride differs from simple hydroxylamine (NH2OH) through the addition of the 6-methylpyridin-2-ylmethyl substituent on the oxygen atom . This modification significantly alters the compound's physical properties, reactivity, and potential biological activities compared to unsubstituted hydroxylamine .

The parent compound, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine, lacks the two hydrochloride units and exists as the free base form . The addition of hydrochloride creates a more stable salt form that is typically preferred for storage, handling, and application in various research contexts .

Biological Activity and Applications

Research Applications

As a versatile small molecule scaffold, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has potential applications in:

  • Medicinal chemistry research as a building block for drug discovery

  • Structure-activity relationship studies involving hydroxylamine derivatives

  • Development of novel synthetic methodologies

  • Investigation of pyridine-based compounds with biological significance

The compound may serve as an important intermediate in the synthesis of more complex molecules with specific biological targets . Its role as a research tool is reinforced by its commercial availability from chemical suppliers specializing in research compounds .

Physical and Chemical Properties

Reactivity Profile

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride exhibits reactivity patterns influenced by both the hydroxylamine moiety and the pyridine ring . The hydroxylamine group (-ONH2) can participate in various reactions, including:

  • Nucleophilic addition reactions through the nitrogen atom

  • Condensation reactions with carbonyl compounds

  • Oxidation-reduction reactions

  • Metal coordination through the nitrogen and oxygen atoms

The pyridine ring contributes additional reactivity through its aromatic character and the nitrogen atom, which can act as a hydrogen bond acceptor and participate in acid-base chemistry. The methyl substituent on the pyridine ring may influence the electronic properties of the aromatic system, potentially affecting reactivity patterns .

QuantityApproximate Price (EUR)
25 mg278.00 €
50 mg674.00 €
250 mg1,038.00 €
500 mg1,877.00 €

These prices reflect the specialized nature of the compound and its primary application in research settings rather than bulk industrial use . The relatively high cost per gram suggests complex synthesis requirements and limited production volumes .

Future Research Directions

Integration with Current Research Trends

The compound's structural features align with several current research trends in medicinal chemistry and chemical biology. The hydroxylamine moiety, combined with the pyridine scaffold, provides a versatile platform for developing compounds that could interact with specific biological targets . Further research may reveal applications in emerging areas such as targeted protein degradation, covalent inhibitors, or activity-based protein profiling.

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